Para- vs. Ortho-Hydroxy Regioisomerism: A Critical Structural Switch from DNA-PK Inhibition to H3 Receptor Ligand Scaffold
The target compound is the para-hydroxy positional isomer of the well-known DNA-PK inhibitor IC86621 (1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone, CAS 404009-40-1). This positional shift fundamentally redirects biological activity. IC86621 is a potent DNA-PK inhibitor (IC50 = 120 nM) . The para-isomer, however, lacks the internal hydrogen bond between the 2-hydroxy and carbonyl group that is critical for the planar conformation required for DNA-PK inhibition. Instead, its scaffold serves as a key intermediate in synthesizing phenoxypropylcycloamine derivatives that act as histamine H3 receptor antagonists, a distinct pharmacological target [1]. This structural difference leads to divergent biological applications, making the choice between isomers non-interchangeable.
| Evidence Dimension | Positional Isomerism & Biological Target |
|---|---|
| Target Compound Data | 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide: Para-hydroxy isomer; scaffold for H3 receptor ligands |
| Comparator Or Baseline | IC86621 (CAS 404009-40-1): Ortho-hydroxy isomer; DNA-PK inhibitor IC50 = 120 nM |
| Quantified Difference | Structural isomerism leads to a functional switch from DNA-PK inhibition (IC50 = 120 nM) to a precursor for GPCR (H3) ligands |
| Conditions | Biochemical kinase assay (DNA-PK) vs. in vitro GPCR binding/functional assay (H3 receptor) |
Why This Matters
Selecting the correct regioisomer is essential for target-based drug discovery; the para-isomer is not a substitute for the ortho-isomer in DNA-PK inhibition studies, and vice versa.
- [1] Bacon, E. R., et al. (2012). Substituted Phenoxypropylcycloamine Derivatives as Histamine-3 (H3) Receptor Ligands. U.S. Patent Application Publication No. US20120238551A1. View Source
